2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid is a carboxylic acid compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a methoxy group attached to a naphthalene ring. It is a white solid with a high purity of 98% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid can be achieved through various methods. One common approach involves the reaction of 2-naphthol with methoxyacetic acid under specific conditions. For instance, a solution of 2-naphthol and methoxyacetic acid in absolute ethanol can be heated under reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the carboxylic acid group can produce naphthyl alcohols .
Scientific Research Applications
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Known for its antioxidant properties and used in various applications, including perfumes and cosmetics.
2-Hydroxy-1-naphthaldehyde: Used as a chelating ligand in coordination chemistry and known for its photochromic and thermochromic characteristics.
Uniqueness
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O4/c1-17-10-7-6-8-4-2-3-5-9(8)11(10)12(14)13(15)16/h2-7,12,14H,1H3,(H,15,16) |
InChI Key |
HZIVDDYYCAXHEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.